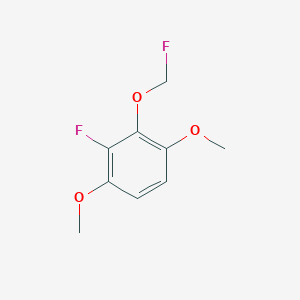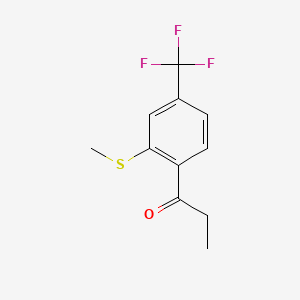
1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, nitro, and trifluoromethoxy functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The trifluoromethoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Conversion to corresponding nitro derivatives.
Reduction: Formation of amines or other substituted derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, nitro, and trifluoromethoxy groups allows the compound to engage in various chemical interactions, influencing biological pathways and processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares structural similarities but lacks the nitro group.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains additional trifluoromethyl groups, altering its chemical properties.
1-Bromo-2-(trifluoromethoxy)benzene: Similar structure but with different substitution patterns.
Uniqueness: 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the nitro group, in particular, adds to its versatility in chemical synthesis and biological studies.
Propiedades
Fórmula molecular |
C10H9BrF3NO3 |
|---|---|
Peso molecular |
328.08 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-2-nitro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3NO3/c11-5-1-2-7-3-4-9(18-10(12,13)14)8(6-7)15(16)17/h3-4,6H,1-2,5H2 |
Clave InChI |
FOLPBERNHAUJKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCBr)[N+](=O)[O-])OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14049922.png)



